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Compound of Interest

Compound Name: N-(3,5-dibromophenyl)acetamide

Cat. No.: B111340

An In-depth Technical Guide to N-(3,5-
dibromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral
properties of N-(3,5-dibromophenyl)acetamide. It includes a detailed experimental protocol
for its synthesis via the acetylation of 3,5-dibromoaniline and discusses the potential biological
activities of this class of compounds.

Core Chemical Information

N-(3,5-dibromophenyl)acetamide is a halogenated aromatic amide. Its structure consists of a
benzene ring substituted with two bromine atoms at the meta positions (3 and 5) and an
acetamido group at position 1. This compound is also known by synonyms such as 1-
acetamido-3,5-dibromobenzene and N-Acetyl 3,5-dibromoaniline.[1][2]

Table 1: Chemical Identity of N-(3,5-dibromophenyl)acetamide
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Identifier Value Reference
N-(3,5-

IUPAC Name ) ) [1]
dibromophenyl)acetamide

CAS Number 119430-40-9 [1]12]

Molecular Formula CsH7Br2NO [11[2]

Molecular Weight 292.96 g/mol [2]

, CC(=O)NC1=CC(=CC(=C1)Br)

Canonical SMILES [1]
Br
NHDWYJQAQKUDHW-

InChl Key [1]

UHFFFAOYSA-N

Physical and Chemical Properties

Experimental data on the physical properties of N-(3,5-dibromophenyl)acetamide, such as
melting and boiling points, are not readily available in the surveyed literature. However,
properties can be inferred from related compounds and computational models. Like other
acetanilide derivatives, it is expected to be a solid at room temperature with low solubility in
water and better solubility in organic solvents like ethanol, acetone, and dichloromethane.

Table 2: Physical and Computed Properties of N-(3,5-dibromophenyl)acetamide
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Property Value | Description Reference | Note
Melting Point Data not available N/A
Boiling Point Data not available N/A

Expected to be a crystalline Based on analogous
Appearance ]

solid compounds

Expected to have limited

N solubility in water and be Based on analogous

Solubility i ]
soluble in polar organic compounds
solvents.

XLogP3 3.3 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

ydrog p 1 [1]
Count
Topological Polar Surface Area  29.1 A2 [1]

Synthesis of N-(3,5-dibromophenyl)acetamide

The primary synthetic route to N-(3,5-dibromophenyl)acetamide is the nucleophilic acyl
substitution (acetylation) of 3,5-dibromoaniline using an acetylating agent such as acetic
anhydride or acetyl chloride. The following diagram illustrates this general workflow.
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(Glacial Acetic Acid, Reflux)

Nucleophilic Acyl
Substitution

N-(3,5-dibromophenyl)acetamide

Click to download full resolution via product page

Synthesis workflow for N-(3,5-dibromophenyl)acetamide.

Experimental Protocol: Acetylation of 3,5-

Dibromoaniline

This protocol details the synthesis of N-(3,5-dibromophenyl)acetamide from 3,5-

dibromoaniline and acetic anhydride.

Materials:

e 3,5-Dibromoaniline

o Acetic Anhydride
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» Glacial Acetic Acid

e Deionized Water

o Ethanol (for recrystallization)

e Round-bottom flask

» Reflux condenser

e Heating mantle

o Magnetic stirrer and stir bar

e Buchner funnel and filter flask
o Beakers and Erlenmeyer flasks
Procedure:

e Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-
dibromoaniline (e.g., 5.0 g, 19.9 mmol).

e Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Stir the mixture until the aniline
is fully dissolved.

o Reagent Addition: Slowly add acetic anhydride (e.g., 2.2 mL, 23.9 mmol, 1.2 equivalents) to
the solution while stirring.

o Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using
a heating mantle. Maintain the reflux with stirring for approximately 1-2 hours.

» Precipitation: After the reaction period, allow the mixture to cool to room temperature. Slowly
pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while
stirring vigorously. A precipitate should form.

« [solation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash
the solid with several portions of cold deionized water to remove residual acetic acid.
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« Purification: Transfer the crude product to a beaker and perform recrystallization from a
suitable solvent system, such as an ethanol/water mixture, to yield the purified N-(3,5-
dibromophenyl)acetamide.

e Drying: Dry the purified crystals in a vacuum oven or desiccator. Determine the yield and
characterize the product using techniques such as melting point analysis and spectroscopy.

Spectral Properties

While experimental spectra for N-(3,5-dibromophenyl)acetamide are not widely published, its
characteristic spectral features can be predicted based on its functional groups and data from
analogous compounds.

Table 3: Predicted Spectroscopic Data for N-(3,5-dibromophenyl)acetamide
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Spectroscopy

Predicted Feature

Description

1H NMR

0 ~ 2.1-2.2 ppm (singlet, 3H)

Corresponds to the acetyl (-
COCH:s) protons.

0 ~ 7.5-7.9 ppm (multiplet, 3H)

Aromatic protons on the
dibromophenyl ring. The
proton at C4 will appear as a
triplet (or triplet-like peak), and
the two equivalent protons at
C2 and C6 will appear as a

doublet (or doublet-like peak).

0 ~ 7.5-10.0 ppm (broad
singlet, 1H)

Amide (N-H) proton; chemical
shift is highly dependent on

solvent and concentration.[3]

13C NMR

0 ~ 24-25 ppm

Acetyl methyl carbon (-CHs).

0 ~ 120-140 ppm

Aromatic carbons. Carbons
bonded to bromine (C3, C5)
will be downfield, while the
carbon bonded to the nitrogen
(C1) will also be distinct.

0 ~168-170 ppm

Carbonyl carbon (-C=0).

IR Spectroscopy

~ 3300-3250 cm~1 (sharp)

N-H stretching vibration of the

secondary amide.

~1670-1650 cm~1 (strong)

C=0 stretching vibration
(Amide | band).

~ 1550-1530 cm™1

N-H bending vibration (Amide
Il band).

~ 800-600 cm~1

C-Br stretching vibrations.

Mass Spectrometry (EI)

M+, [M+2]*, [M+4]* peaks

Molecular ion peaks showing a
characteristic isotopic pattern
for two bromine atoms (*°Br/

81Br ratio is ~1:1).
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A common fragmentation

pathway for acetanilides,

leading to a prominent [M-42]+
Loss of ketene (-42 Da) )

peak corresponding to the 3,5-

dibromoaniline radical cation.

[4]115]

) Fragmentation involving the
Loss of Br radical (-79/-81 Da)
cleavage of a C-Br bond.

Biological Activity and Applications

Specific studies detailing the biological activity of N-(3,5-dibromophenyl)acetamide are
limited in the public domain. However, the broader class of acetamide derivatives has been
extensively investigated in medicinal chemistry and drug discovery. These compounds are
known to exhibit a wide range of pharmacological effects, including potential antioxidant, anti-
inflammatory, antimicrobial, and antiproliferative activities.[6]

The presence of the dibromophenyl moiety can significantly influence the compound's
lipophilicity and its ability to engage in halogen bonding, which may enhance its interaction with
biological targets. Therefore, N-(3,5-dibromophenyl)acetamide serves as a valuable scaffold
and intermediate for the synthesis of more complex molecules with potential therapeutic
applications. Further research is required to elucidate any specific biological functions or
signaling pathways modulated by this particular compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_US_CB81457652.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB81457652.aspx
https://www.chemistryconnected.com/courses/NMR/NMRshifts1H-general.pdf
https://www.benchchem.com/pdf/Unraveling_the_Mass_Spectrometry_Fragmentation_of_N_4_Bromopyridin_2_yl_acetamide_A_Comparative_Guide.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.researchgate.net/figure/a-The-1-H-NMR-and-b-13-C-NMR-spectra-of-the-o-acetamide_fig3_361964950
https://www.benchchem.com/product/b111340#physical-and-chemical-properties-of-n-3-5-dibromophenyl-acetamide
https://www.benchchem.com/product/b111340#physical-and-chemical-properties-of-n-3-5-dibromophenyl-acetamide
https://www.benchchem.com/product/b111340#physical-and-chemical-properties-of-n-3-5-dibromophenyl-acetamide
https://www.benchchem.com/product/b111340#physical-and-chemical-properties-of-n-3-5-dibromophenyl-acetamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b111340?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

